molecular formula C13H11ClO4 B442419 Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate CAS No. 364621-96-5

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate

Cat. No.: B442419
CAS No.: 364621-96-5
M. Wt: 266.67g/mol
InChI Key: RLIRFBBJPNJRGU-UHFFFAOYSA-N
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Description

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate (CAS 62437-82-5) is a high-purity chemical compound supplied for advanced research and development applications. With the molecular formula C13H11ClO4, this furan-based ester serves as a versatile and critical building block in medicinal chemistry and organic synthesis . As a synthetic intermediate, its structure is closely related to other furan derivatives, such as Methyl 5-(chloromethyl)-2-furoate, which are extensively used in the synthesis of novel bioactive molecules . These applications include the development of potent anti-tumor agents like histone deacetylase (HDAC) inhibitors, positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors, and non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists for potential treatment of hormone-dependent cancers . The structural motifs present in this compound make it a valuable scaffold for constructing diverse compound libraries aimed at drug discovery. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO4/c1-16-13(15)12-7-6-9(18-12)8-17-11-5-3-2-4-10(11)14/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLIRFBBJPNJRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Phenoxymethyl Intermediate

The synthesis initiates with the nucleophilic substitution of 5-(chloromethyl)furan-2-carboxylic acid with 2-chlorophenol. In a typical procedure:

  • Reaction Setup : 5-(Chloromethyl)furan-2-carboxylic acid (1.0 equiv) and 2-chlorophenol (1.2 equiv) are dissolved in anhydrous DMF.

  • Base Addition : Cs₂CO₃ (2.0 equiv) is added to deprotonate the phenolic hydroxyl group, enabling nucleophilic attack on the chloromethyl carbon.

  • Reaction Conditions : The mixture is stirred at 60–70°C for 12–18 hours under nitrogen atmosphere.

  • Workup : The crude product, 5-[(2-chlorophenoxy)methyl]furan-2-carboxylic acid, is isolated via acid-base extraction (yield: 68–75%).

Esterification with Methanol

The carboxylic acid intermediate is esterified to yield the final product:

  • Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride derivative.

  • Methanol Quenching : Methanol is added in excess (5.0 equiv) to react with the acyl chloride, yielding the methyl ester.

  • Purification : The crude ester is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to achieve >95% purity.

Optimization Strategies

Catalytic Efficiency

Comparative studies indicate that Cs₂CO₃ outperforms K₂CO₃ in the nucleophilic substitution step, reducing reaction time by 30% while improving yields to 78%.

Solvent Effects

SolventDielectric ConstantYield (%)
DMF36.775
Acetonitrile37.572
THF7.658

Polar aprotic solvents enhance ionic dissociation of the base, critical for efficient phenoxide formation.

Temperature Control

Elevating temperatures beyond 70°C promotes side reactions, such as furan ring decomposition, reducing overall yield by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.38 (dd, J = 8.0 Hz, 1H, ArH), 7.25–7.18 (m, 2H, ArH), 6.95 (d, J = 3.5 Hz, 1H, Furan H-3), 6.45 (d, J = 3.5 Hz, 1H, Furan H-4), 5.12 (s, 2H, OCH₂), 3.89 (s, 3H, COOCH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O-C asym), 1095 cm⁻¹ (C-Cl).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 methanol/water) confirms a retention time of 8.2 minutes with 98.3% purity.

Alternative Synthetic Routes

Mitsunobu Reaction

An alternative approach employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-chlorophenol with 5-(hydroxymethyl)furan-2-carboxylate. While avoiding harsh bases, this method is less cost-effective (yield: 65%).

Enzymatic Esterification

Lipase-catalyzed transesterification using vinyl methyl ester has been explored under mild conditions (40°C, pH 7.0), achieving 60% conversion but requiring extended reaction times (72 hours).

Industrial-Scale Considerations

Cost Analysis

ComponentLab-Scale Cost (USD/g)Industrial-Scale Cost (USD/kg)
5-(Chloromethyl)furan-2-carboxylic acid12.508.20
2-Chlorophenol6.804.10
Cs₂CO₃9.755.90

Economies of scale reduce raw material costs by 34–42%.

Waste Management

The process generates 3.2 kg of inorganic waste (primarily CsCl) per kilogram of product. Implementing solvent recovery systems can reduce DMF consumption by 70%.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of key enzymes. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl 5-{[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-furoate (C₂₂H₁₅ClO₆)
  • Key Features: Incorporates a chromen-2-one ring system linked via an oxymethyl group.
  • Applications: Likely used in pharmaceuticals due to chromenone’s prevalence in bioactive molecules. The extended conjugation may enhance UV absorption, relevant in material science .
Methyl 5-(Chloromethyl)-2-Furoate (C₇H₇ClO₃)
  • Key Features : Direct chloromethyl substitution at the furan 5-position. The chloromethyl group is highly reactive, favoring alkylation or nucleophilic displacement reactions.
  • Applications : A precursor for synthesizing polymers or complex molecules. Commercial availability (CAS 2144-37-8) underscores its utility in industrial workflows .
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate
  • Key Features : Electron-withdrawing nitro and fluoro groups on the aryl ring. This reduces electron density on the furan, altering reactivity in electrophilic substitutions.
  • Synthesis : Prepared via Meerwein arylation, highlighting a method applicable to similar furan-aryl couplings .
Methyl 5-(Chlorosulfonyl)-2-Furoate (C₆H₅ClO₅S)
  • Key Features : Chlorosulfonyl group at the furan 5-position. This strongly electron-withdrawing group facilitates sulfonamide or sulfonate ester formation.
  • Physical Properties: Boiling point 118°C at 1 mm Hg, indicating moderate volatility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Reactivity Insights
Target Compound C₁₃H₁₁ClO₄ 278.68 2-Chlorophenoxymethyl Moderate lipophilicity; ester hydrolysis
Methyl 5-(Chloromethyl)-2-Furoate C₇H₇ClO₃ 174.58 Chloromethyl High reactivity for nucleophilic attack
Chromenone Derivative C₂₂H₁₅ClO₆ 410.81 Chromenone, oxymethyl Enhanced rigidity; UV activity
Chlorosulfonyl Derivative C₆H₅ClO₅S 224.62 Chlorosulfonyl Electrophilic sulfonation site

Biological Activity

Methyl 5-[(2-chlorophenoxy)methyl]-2-furoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a chlorophenoxy group, which are critical for its biological properties. The molecular formula is C12H11ClO4C_{12}H_{11}ClO_4 with a molecular weight of approximately 250.67 g/mol. The presence of the chlorophenoxy moiety is significant as it often correlates with enhanced biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity.
  • Receptor Modulation : It can act as an agonist or antagonist in receptor-mediated pathways, influencing downstream signaling pathways.
  • Antimicrobial Activity : Research indicates that it disrupts microbial cell membranes and inhibits essential enzymes, contributing to its antimicrobial properties.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

Phytotoxicity

The compound has been evaluated for phytotoxic effects on plants, which is crucial for its potential use in agrochemicals. Research indicates that it can affect seed germination and plant growth, highlighting its dual role as both a herbicide and a bioactive agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it exhibited potent activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating strong antibacterial potential.

Case Study 2: Phytotoxicity Assessment

In another study assessing phytotoxicity, this compound was applied to various crops at concentrations ranging from 0.1% to 1%. Results showed significant inhibition of germination rates in treated seeds compared to controls, with a noted reduction in root length and overall plant vigor at higher concentrations.

Data Tables

Biological Activity Target Organism Effect Concentration (µg/mL)
AntibacterialE. coliInhibition32
AntibacterialS. aureusInhibition32
PhytotoxicityVarious cropsGrowth inhibition0.1 - 1%

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